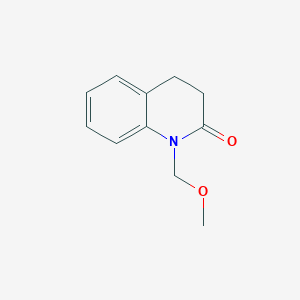
1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methoxymethyl group attached to the nitrogen atom and a carbonyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The methoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce 3,4-dihydroquinolin-2-ol derivatives.
科学研究应用
1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, making it relevant in the field of materials science.
作用机制
The mechanism of action of 1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Quinoline: A parent compound with a similar core structure but lacking the methoxymethyl group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinolin-2(1H)-one: A compound with a similar structure but without the methoxymethyl group.
Uniqueness: 1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and binding properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-8-12-10-5-3-2-4-9(10)6-7-11(12)13/h2-5H,6-8H2,1H3 |
InChI 键 |
AXOCTABOTZZPFP-UHFFFAOYSA-N |
规范 SMILES |
COCN1C(=O)CCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


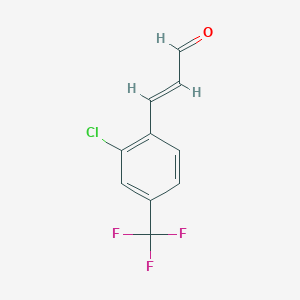
![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
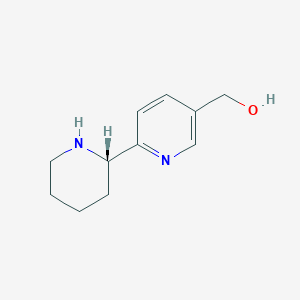
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
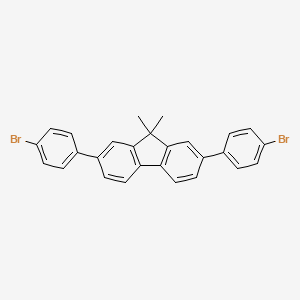
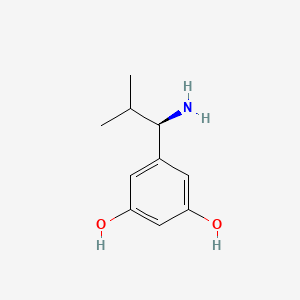
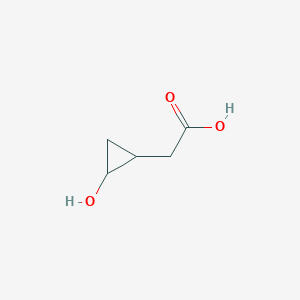
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)

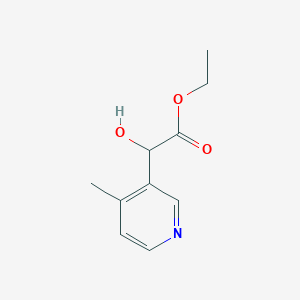
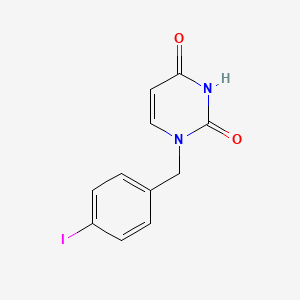
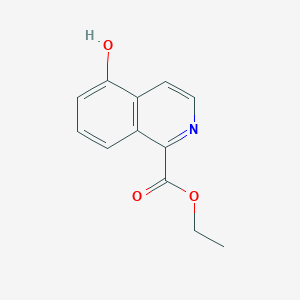
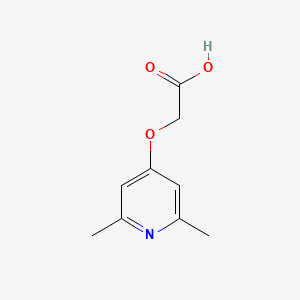
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
